3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Description
3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C20H23BO5 and its molecular weight is 354.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
3-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and its derivatives are used in various synthesis and structural analysis studies. For example, Huang et al. (2021) discuss the synthesis of related boric acid ester intermediates with benzene rings. These compounds are obtained through multi-step substitution reactions and their structures are confirmed using techniques like FTIR, NMR, and mass spectrometry. The molecular structures of these compounds are further investigated using density functional theory (DFT) and compared with X-ray diffraction values (Huang et al., 2021).
Fluorescence Studies and Sensor Applications
Another application is in the development of fluorescent prochelators that respond to specific stimuli like hydrogen peroxide and metal ions. Hyman & Franz (2012) describe boronic ester-based fluorescent prochelators that show a fluorescence response to various transition metal ions after reaction with H2O2. These prochelators are particularly useful in biological and chemical sensor applications (Hyman & Franz, 2012).
Applications in Organic Synthesis
The compound and its related derivatives are also used in organic synthesis. For instance, Takagi & Yamakawa (2013) explored syntheses of similar compounds through Pd-catalyzed borylation of arylbromides. This method is particularly effective for arylbromides bearing sulfonyl groups and contributes significantly to the field of organic chemistry (Takagi & Yamakawa, 2013).
Luminescent Property Studies
Additionally, the compound's derivatives are used in studying luminescent properties. Sivakumar et al. (2010) employed 4-benzyloxy benzoic acid derivatives as ligands for lanthanide coordination compounds to test the influence of electron-releasing or withdrawing substituents on photophysical properties. Such studies are crucial in the development of luminescent materials (Sivakumar et al., 2010).
Cytoprotection and Oxidative Stress Studies
The compound's derivatives have also been modified for increased hydrolytic stability and evaluated for cytoprotection against oxidative stress. Wang & Franz (2018) discuss how certain derivatives provide enhanced protection for cells under oxidative stress, demonstrating the compound's relevance in biomedical research (Wang & Franz, 2018).
Detection and Imaging Applications
Furthermore, these compounds are used in the development of probes for detecting specific substances. Tian et al. (2017) developed a near-infrared fluorescence off-on probe for benzoyl peroxide detection in samples and fluorescence imaging in living cells and zebrafish. Such probes are significant in chemical sensing and biological imaging (Tian et al., 2017).
Properties
IUPAC Name |
3-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO5/c1-19(2)20(3,4)26-21(25-19)16-11-10-15(18(22)23)12-17(16)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFLQHDNPKEPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.